

1-Bromo-3-(bromomethyl)-5-nitrobenzene chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Bromo-3-(bromomethyl)-5-nitrobenzene

Cat. No.: B161366

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An In-Depth Technical Guide to the Chemical Properties and Reactivity of **1-Bromo-3-(bromomethyl)-5-nitrobenzene**

Introduction

1-Bromo-3-(bromomethyl)-5-nitrobenzene is a trifunctional aromatic compound of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. Its unique molecular architecture, featuring two distinct carbon-bromine bonds of differing reactivity and a strongly electron-withdrawing nitro group, makes it a highly versatile and powerful building block. The strategic placement of these groups on the benzene ring allows for a range of selective and sequential chemical transformations. This guide provides a comprehensive overview of the compound's core chemical properties, reactivity, synthesis, and safe handling protocols, offering field-proven insights for its effective application in complex molecular design.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its use in any experimental setting. **1-Bromo-3-(bromomethyl)-5-nitrobenzene** is characterized by the following identifiers and properties.

Chemical Structure

The structure features a benzene ring substituted at positions 1, 3, and 5. The aromatic bromine atom, the benzylic bromine on the methyl group, and the nitro group each confer distinct reactivity to the molecule.

Caption: Chemical structure of **1-Bromo-3-(bromomethyl)-5-nitrobenzene**.

Core Properties

The quantitative data for this compound are summarized in the table below, providing a clear reference for experimental planning.

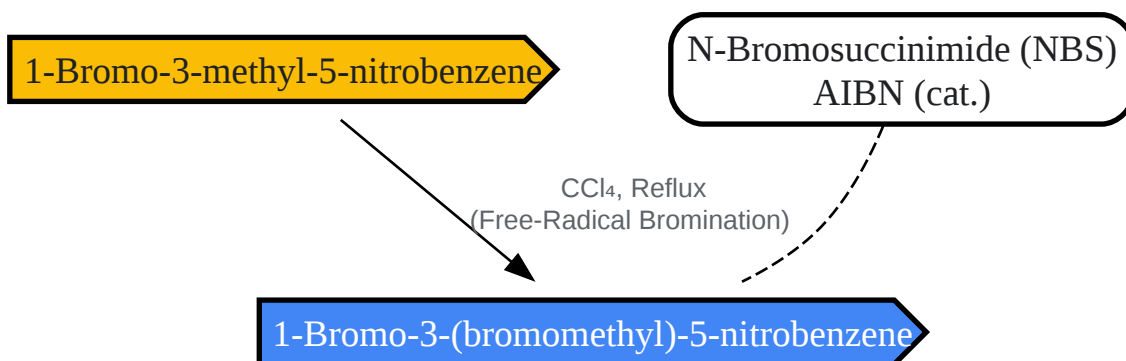
Property	Value	Source(s)
IUPAC Name	1-bromo-3-(bromomethyl)-5-nitrobenzene	[1]
CAS Number	139194-80-2	[1][2]
Molecular Formula	C ₇ H ₅ Br ₂ NO ₂	[1]
Molecular Weight	294.93 g/mol	[1]
Density	2.0 ± 0.1 g/cm ³	[2]
Boiling Point	350.4 ± 27.0 °C at 760 mmHg	[2]
Appearance	Pale yellow solid or oil (predicted)	[3]
Solubility	Soluble in common organic solvents (DCM, THF, EtOAc)	[3]

Synthesis Pathway and Experimental Protocol

The most logical and efficient synthesis of **1-Bromo-3-(bromomethyl)-5-nitrobenzene** involves the selective free-radical bromination of the benzylic methyl group of its precursor, 1-Bromo-3-methyl-5-nitrobenzene. This precursor is readily available or can be synthesized from toluene.[4] The use of N-Bromosuccinimide (NBS) with a radical initiator is the gold standard

for this type of transformation, as it provides a low concentration of bromine, minimizing competitive aromatic bromination.

Synthesis Workflow



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Caption: Proposed synthesis of the target compound via benzylic bromination.

Detailed Synthesis Protocol

This protocol is based on well-established methodologies for benzylic bromination.[5]

Objective: To synthesize **1-Bromo-3-(bromomethyl)-5-nitrobenzene** from 1-Bromo-3-methyl-5-nitrobenzene.

Materials:

- 1-Bromo-3-methyl-5-nitrobenzene (1.0 eq)
- N-Bromosuccinimide (NBS) (1.1 eq)
- Azobisisobutyronitrile (AIBN) (0.05 eq)
- Carbon tetrachloride (CCl₄), anhydrous
- Saturated sodium bicarbonate solution
- Brine

- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-Bromo-3-methyl-5-nitrobenzene and anhydrous CCl_4 .
- Reagent Addition: Add NBS and a catalytic amount of AIBN to the flask.
 - Causality: NBS is the bromine source, and AIBN is a thermal radical initiator required to start the chain reaction. CCl_4 is a non-reactive solvent suitable for radical reactions.
- Reaction: Heat the mixture to reflux (approx. 77°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
 - Self-Validation: The reaction is complete when the starting material spot is consumed. Succinimide, a byproduct, will float to the surface, indicating NBS consumption.
- Work-up: Cool the reaction mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of cold CCl_4 .
- Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any trace HBr), water, and brine.
 - Causality: The aqueous washes remove water-soluble impurities and byproducts.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure **1-Bromo-3-(bromomethyl)-5-nitrobenzene**.

Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the differential reactivity of its three functional groups. By carefully selecting reagents and conditions, a chemist can achieve remarkable chemoselectivity.

- The Benzylic Bromide (-CH₂Br): This is the most reactive site on the molecule for nucleophilic substitution. The C-Br bond is weakened by the adjacent benzene ring, which can stabilize the transition state and any potential carbocation intermediate (S_N1 pathway). It readily reacts with a wide range of nucleophiles (e.g., amines, alkoxides, cyanides) under mild conditions, making it an excellent electrophilic handle for introducing new functionalities.
- The Aromatic Bromide (-Br): This C(sp²)-Br bond is significantly stronger and less reactive to nucleophilic attack than the benzylic bromide. Its primary utility lies in metal-catalyzed cross-coupling reactions.^[6] It serves as a robust handle for forming new carbon-carbon or carbon-heteroatom bonds via reactions like Suzuki, Stille, Heck, or Buchwald-Hartwig amination. These reactions typically require a palladium or copper catalyst and proceed without affecting the other functional groups.
- The Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro substituent deactivates the aromatic ring towards electrophilic aromatic substitution.^[7] However, it plays two crucial synthetic roles. First, it can be readily reduced to an amino group (-NH₂) using reagents like SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid. This resulting aniline is a key precursor for forming amides, diazonium salts, and other nitrogen-containing heterocycles. Second, its strong electron-withdrawing nature can activate the ring for nucleophilic aromatic substitution (S_NAr), although in this specific molecule, the positions ortho and para to the nitro group are already substituted.^[8]

Safety and Handling

Due to its chemical nature, **1-Bromo-3-(bromomethyl)-5-nitrobenzene** must be handled with appropriate caution.

- GHS Hazard Classification: The compound is classified with the following hazards:
 - H302: Harmful if swallowed.^[1]
 - H314: Causes severe skin burns and eye damage.^[1]
 - H335: May cause respiratory irritation.^[1]
- Recommended Precautions:

- Engineering Controls: Always handle this chemical in a well-ventilated chemical fume hood.
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
- Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Applications in Synthetic Chemistry

The true value of **1-Bromo-3-(bromomethyl)-5-nitrobenzene** is realized in multi-step synthetic sequences where its functional groups are addressed sequentially. For example, a drug development professional could:

- Displace the highly reactive benzylic bromide with a primary amine to form a secondary amine.
- Perform a Suzuki cross-coupling reaction at the aromatic bromide site to introduce a new aryl or heteroaryl moiety.
- Reduce the nitro group to an aniline.
- Functionalize the newly formed aniline, for instance, by acylation to form an amide.

This stepwise approach, leveraging the compound's inherent chemoselectivity, enables the rapid and efficient construction of complex molecular scaffolds, making it an invaluable tool for generating libraries of compounds in pharmaceutical and materials research.

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- To cite this document: BenchChem. [1-Bromo-3-(bromomethyl)-5-nitrobenzene chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b161366#1-bromo-3-bromomethyl-5-nitrobenzene-chemical-properties]

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